6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole
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Overview
Description
6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d]thiazole core substituted with chloro, nitro, and trifluoromethyl groups
Preparation Methods
The synthesis of 6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole typically involves multiple steps. One common synthetic route starts with the preparation of the phenoxy intermediates. For instance, 2-nitro-4-(trifluoromethyl)phenol can be reacted with 4-chlorophenol in the presence of a base to form the corresponding phenoxy compound. This intermediate is then coupled with 2-amino-4-chlorobenzothiazole under specific conditions, such as using dry dichloromethane and lutidine, to yield the final product .
Chemical Reactions Analysis
6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The phenoxy groups can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole is primarily related to its ability to interact with biological targets. The nitro and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
2-Chloro-6-nitro-4-(trifluoromethyl)aniline: This compound shares the nitro and trifluoromethyl groups but lacks the benzo[d]thiazole core.
4-Amino-3-chloro-5-nitrobenzotrifluoride: Another related compound with similar functional groups but a different core structure.
The uniqueness of 6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole lies in its benzo[d]thiazole core, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
845879-33-6 |
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Molecular Formula |
C20H10ClF3N2O4S |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
6-chloro-2-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenoxy]-1,3-benzothiazole |
InChI |
InChI=1S/C20H10ClF3N2O4S/c21-12-2-7-15-18(10-12)31-19(25-15)30-14-5-3-13(4-6-14)29-17-8-1-11(20(22,23)24)9-16(17)26(27)28/h1-10H |
InChI Key |
PKZXTBOCXAYDKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])OC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
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